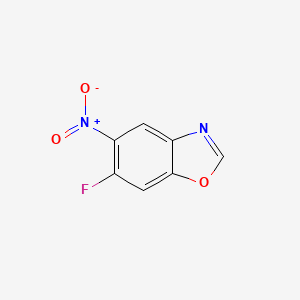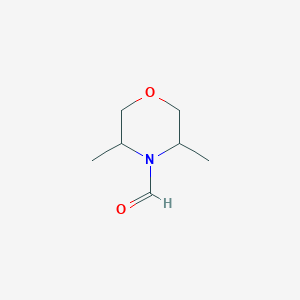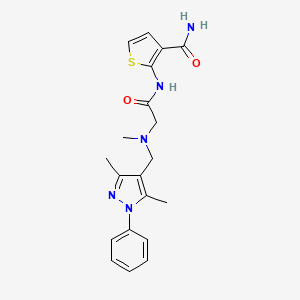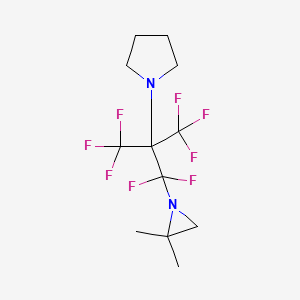
1-(3-(2,2-Dimethyl-1-aziridinyl)-3,3-difluoro-2,2-bis(trifluoromethyl)propyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2,2-Dimethyl-1-aziridinyl)-3,3-difluoro-2,2-bis(trifluoromethyl)propyl)pyrrolidine is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrolidine ring attached to a highly fluorinated aziridine moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2,2-Dimethyl-1-aziridinyl)-3,3-difluoro-2,2-bis(trifluoromethyl)propyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethyl-1-aziridine with a difluorinated propyl precursor under controlled conditions to form the aziridinyl-difluoropropyl intermediate. This intermediate is then reacted with pyrrolidine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(2,2-Dimethyl-1-aziridinyl)-3,3-difluoro-2,2-bis(trifluoromethyl)propyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(3-(2,2-Dimethyl-1-aziridinyl)-3,3-difluoro-2,2-bis(trifluoromethyl)propyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(2,2-Dimethyl-1-aziridinyl)-3,3-difluoro-2,2-bis(trifluoromethyl)propyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,2-dimethyl-1-aziridinyl)phosphine oxide: Known for its use in similar applications and possessing a comparable aziridine structure.
Tris(1-(2-methyl)aziridinyl)phosphine oxide: Another compound with a similar aziridine moiety, used in various chemical and biological studies.
Uniqueness
1-(3-(2,2-Dimethyl-1-aziridinyl)-3,3-difluoro-2,2-bis(trifluoromethyl)propyl)pyrrolidine is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
23252-36-0 |
|---|---|
Fórmula molecular |
C13H18F8N2 |
Peso molecular |
354.28 g/mol |
Nombre IUPAC |
1-[2-[(2,2-dimethylaziridin-1-yl)-difluoromethyl]-3,3,3-trifluoro-2-(trifluoromethyl)propyl]pyrrolidine |
InChI |
InChI=1S/C13H18F8N2/c1-9(2)7-23(9)13(20,21)10(11(14,15)16,12(17,18)19)8-22-5-3-4-6-22/h3-8H2,1-2H3 |
Clave InChI |
OYYIFQMGBCEBJG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN1C(C(CN2CCCC2)(C(F)(F)F)C(F)(F)F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



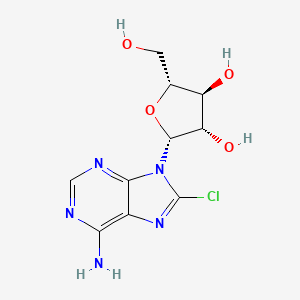

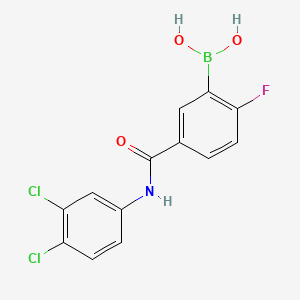



![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
